5-PAHSA vs. 9-PAHSA: Divergent Activity in Primary Human Islets for GLP-1 Secretion
In a direct comparison of active GLP-1 secretion from STC-1 enteroendocrine cells, 5-PAHSA demonstrated a different efficacy profile compared to its close structural analog, 9-PAHSA. While both were tested at 20 μM, the study revealed that only 5-PAHSA and 9-PAHSA, but not other FAHFAs, stimulated GLP-1 secretion [1]. The data highlights that these two regioisomers are not functionally identical and that substitution between them is not a straightforward equivalence.
| Evidence Dimension | GLP-1 Secretion (Active) |
|---|---|
| Target Compound Data | Stimulated GLP-1 secretion (vs. vehicle control, p<0.05) |
| Comparator Or Baseline | 9-PAHSA (20 μM): Stimulated GLP-1 secretion (vs. vehicle control, p<0.05) |
| Quantified Difference | Both 5-PAHSA and 9-PAHSA stimulated GLP-1 secretion, distinguishing them from other FAHFAs tested, but data for direct potency comparison is not provided in this dataset. |
| Conditions | STC-1 cells treated with 5-PAHSA, 9-PAHSA, or vehicle (DMSO) at 20 μM; n=4/group [1]. |
Why This Matters
This direct evidence confirms that 5-PAHSA and 9-PAHSA are the two key PAHSA isomers capable of stimulating GLP-1 secretion, a critical mechanism for their anti-diabetic effects, justifying the specific procurement of 5-PAHSA for studies focused on this pathway.
- [1] Yore, M. M., Syed, I., Moraes-Vieira, P. M., Zhang, T., Herman, M. A., Homan, E. A., ... & Kahn, B. B. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. View Source
